2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains both triazole and thiadiazole rings, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole and thiadiazole intermediates. Common synthetic routes include:
Formation of Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Formation of Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring.
Coupling of Intermediates: The triazole and thiadiazole intermediates are then coupled using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole and thiadiazole rings can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole and thiadiazole derivatives.
Scientific Research Applications
2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of the triazole and thiadiazole rings.
Agriculture: It may be used as a pesticide or herbicide, leveraging its bioactive properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.
Cell Membrane Disruption: The compound may interact with cell membranes, altering their permeability and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal agent.
Metronidazole: A nitroimidazole antibiotic and antiprotozoal medication.
Uniqueness
2-[(5-ISOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its dual triazole and thiadiazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
2-[(5-propan-2-yl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS2/c1-4-5-18-10(8(2)3)15-17-12(18)20-6-9(19)14-11-16-13-7-21-11/h7-8H,4-6H2,1-3H3,(H,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISOCYQSDNZURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=NN=CS2)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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